molecular formula C15H19BrN2O5 B8308045 TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE CAS No. 293291-20-0

TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE

Cat. No.: B8308045
CAS No.: 293291-20-0
M. Wt: 387.23 g/mol
InChI Key: DTNHUDDLCVNQFM-LBPRGKRZSA-N
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Description

TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE is a complex organic compound that features a tert-butyl group, a bromine atom, a nitrophenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while reduction reactions typically produce amine derivatives .

Scientific Research Applications

TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE involves its interaction with specific molecular targets. The bromine and nitrophenyl groups can participate in various binding interactions, while the carbamate moiety can undergo hydrolysis under certain conditions. These interactions and reactions can modulate the activity of biological pathways or chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

293291-20-0

Molecular Formula

C15H19BrN2O5

Molecular Weight

387.23 g/mol

IUPAC Name

tert-butyl N-[(2S)-4-bromo-1-(4-nitrophenyl)-3-oxobutan-2-yl]carbamate

InChI

InChI=1S/C15H19BrN2O5/c1-15(2,3)23-14(20)17-12(13(19)9-16)8-10-4-6-11(7-5-10)18(21)22/h4-7,12H,8-9H2,1-3H3,(H,17,20)/t12-/m0/s1

InChI Key

DTNHUDDLCVNQFM-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CBr

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of [3-diazo-1-(4-nitrobenzyl)-2-oxo-propyl]carbamic acid tert-butyl ester, 50, (0.350 g, 1.04 mmol) in THF (5 mL) is added dropwise 48% aq. HBr (0.14 mL, 1.25 mmol). The reaction mixture is stirred at 0° C. for 1.5 hours and quenched at 0° C. with saturated aqueous Na2CO3. The mixture is extracted with EtOAc (3×25 mL) and the combined organic extracts are washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to afford 0.400 g of the desired product that is used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 8.20 (d, J=8.4 Hz, 2H), 7.39 (d, J=8.4 Hz, 2H), 5.06 (d, J=7.8 Hz, 1H), 4.80 (q, J=6.3 Hz, 1H), 4.04 (s, 2H), 1.42 (s, 9H).
Name
[3-diazo-1-(4-nitrobenzyl)-2-oxo-propyl]carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.14 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
desired product

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